N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of N1-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and pyrazolopyridine intermediates, followed by their coupling through a series of condensation and substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, N1-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-YL)-N,N-DIETHYLAMINE
- N-(1-{[1-(4-CHLOROBENZYL)-1H-pyrazol-4-yl]methyl}-3-azetidinyl)-1-cyclopropyl-1H-pyrazole-4-carboxamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22Cl2N8OS |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
1-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C23H22Cl2N8OS/c1-12-19-16(9-18(14-5-6-14)26-21(19)32(2)30-12)22(34)28-29-23(35)27-20-17(25)11-33(31-20)10-13-3-7-15(24)8-4-13/h3-4,7-9,11,14H,5-6,10H2,1-2H3,(H,28,34)(H2,27,29,31,35) |
InChI Key |
LPVKPBILHCCZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=NN(C=C4Cl)CC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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